2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-19-9-3-6-12(19)13(20)7-8-18-15(21)14-10(16)4-2-5-11(14)17/h2-6,9,13,20H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNCWZLAVIIRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction to introduce the amino group.
Substitution Reactions:
Coupling Reactions: The coupling of the benzene derivative with the pyrrole ring through a condensation reaction, often using reagents like methanesulfonic acid under reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Halogenating Agents: Chlorine gas, fluorine gas.
Major Products
The major products formed from these reactions include various substituted benzamides and pyrrole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Functional Group Variations
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Core : Benzamide with a 3-methyl substituent.
- Side Chain : N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Features: The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property critical in synthetic chemistry.
Thienylmethylthio- and Oxadiazole-Containing Benzamides
- Examples: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide ().
- Core : Benzamide with sulfur-containing substituents (thioether, oxadiazole).
- Their therapeutic focus includes cancer and viral infections, highlighting the role of substituents in target specificity .
Furanyl-Substituted Benzamide
- Example: 2-hydroxy-N,N-dimethyl-3-[[2-[1(r)-(5-methyl-2-furanyl)propyl]-3,4-dioxo-1-cyclobuten-1-yl]amino]benzamide ().
- Core : Benzamide with a furanyl-cyclobutenyl side chain.
- Key Features : The furan ring introduces oxygen-mediated hydrogen bonding, contrasting with the pyrrole’s nitrogen-based interactions in the target compound. This difference may influence binding affinity in biological systems .
Structural and Functional Comparison Table
Key Findings from Comparative Analysis
This could improve binding to polar enzyme active sites .
Heteroaromatic Moieties : The methylpyrrole group in the target compound offers nitrogen-mediated hydrogen bonding and π-π stacking, distinct from sulfur-based interactions in thienyl derivatives or oxygen-based interactions in furan-containing analogs .
Solubility and Bioavailability : The hydroxylated propyl side chain in the target compound may improve aqueous solubility relative to more lipophilic thioether or furanyl analogs, though steric hindrance from the pyrrole could limit membrane permeability .
Biological Activity
2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where various intermediates are formed. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of benzamide have shown promising activity against HIV and other viruses. In a study focusing on 2-chloro-6-fluorobenzyl derivatives, it was found that certain substitutions enhanced activity against HIV-1, with some compounds demonstrating picomolar activity against wild-type strains and clinically relevant mutants .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Benzamide derivatives have been implicated in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, a related compound demonstrated the ability to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH and subsequent destabilization of DHFR . This mechanism suggests that similar compounds may exert anticancer effects through metabolic disruption.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) may enhance the compound's lipophilicity and binding affinity to target proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Picomolar activity against HIV-1 | |
| Anticancer | Inhibition of DHFR | |
| Larvicidal | High efficacy against mosquito larvae |
Case Study 1: Antiviral Efficacy
A series of studies have evaluated the antiviral efficacy of benzamide derivatives, including the target compound. In vitro assays demonstrated that modifications at the benzene ring significantly influenced antiviral potency. Compounds with 2-chloro and 6-fluoro substitutions exhibited enhanced activity against HIV reverse transcriptase .
Case Study 2: Anticancer Mechanism
In a recent study, researchers investigated the anticancer properties of related benzamide derivatives. The findings revealed that these compounds could effectively inhibit cancer cell growth by disrupting metabolic pathways essential for cell survival . The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What are the key considerations for designing a multi-step synthesis route for this compound?
Answer:
The synthesis involves sequential reactions such as amination, acylation, and cyclization. Critical steps include:
- Starting Material Preparation : Begin with halogenated benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) to introduce substituents early .
- Reagent Selection : Use sodium methoxide for nucleophilic substitutions or lithium aluminum hydride for reductions to preserve functional groups .
- Purification : Employ column chromatography or recrystallization to isolate intermediates with >95% purity .
- Yield Optimization : Adjust reaction time (e.g., 12–24 hr for cyclization) and temperature (e.g., 80–100°C for acylation) to minimize side products .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Answer:
SAR studies systematically modify substituents (e.g., pyrrole or pyridine groups) and analyze resulting bioactivity. For example:
- Hydroxypropyl vs. Methylpropyl : The 3-hydroxy group in the propyl chain may enhance hydrogen bonding with targets, explaining higher receptor affinity compared to methyl-substituted analogs .
- Fluoro/Chloro Positioning : Ortho-substituted halogens (6-fluoro, 2-chloro) improve steric compatibility with hydrophobic enzyme pockets .
- Validation : Use computational docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., SPR) to correlate structural changes with IC50 shifts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 352.08 Da) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers in the hydroxypropyl chain .
Advanced: What methodologies address discrepancies in solubility and stability data across studies?
Answer:
- Solubility : Use shake-flask assays with buffered solutions (pH 1.2–7.4) and HPLC quantification. For example, logP values >3 indicate poor aqueous solubility, necessitating co-solvents like DMSO .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the benzamide bond at acidic pH may explain instability in gastric models .
- Formulation Adjustments : Introduce PEGylation or salt formation (e.g., hydrochloride) to enhance stability .
Basic: How is the compound’s purity validated during synthesis?
Answer:
- Analytical HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) to achieve baseline separation; purity ≥98% is required for pharmacological assays .
- Melting Point Analysis : Sharp melting points (e.g., 145–147°C) confirm crystalline homogeneity .
- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics : Use Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis. Key parameters: t1/2 >4 hr, bioavailability >20% .
- Toxicity : Conduct Ames tests for mutagenicity and 28-day repeat-dose studies in rodents. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Blood-Brain Barrier Penetration : Assess brain/plasma ratios (Kp) via microdialysis in murine models .
Basic: What reaction mechanisms dominate during key synthetic steps?
Answer:
- Amination : Nucleophilic aromatic substitution (SNAr) at the benzamide carbonyl group, facilitated by electron-withdrawing halogens .
- Cyclization : Intramolecular Heck coupling or Ullmann reactions form heterocyclic moieties (e.g., pyrrole rings) under Pd catalysis .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during acylation .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Target Profiling : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors, kinases) .
- Molecular Dynamics (MD) : Simulate binding to non-target proteins (e.g., CYP3A4) to assess metabolic liabilities .
- Druggability Scores : Calculate QED (Quantitative Estimate of Drug-likeness) and PAINS alerts to exclude pan-assay interference .
Basic: What are the storage conditions to maintain compound integrity?
Answer:
- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation .
- Long-Term : Lyophilize and store at –80°C; reconstitute in anhydrous DMSO (≤10 mM stock) .
Advanced: How do structural analogs inform lead optimization strategies?
Answer:
- Pyridine vs. Pyrrole : Pyridine-containing analogs (e.g., CAS 2034290-26-9) show higher metabolic stability but lower solubility than pyrrole derivatives .
- Bioisosteric Replacement : Substitute the benzamide with thiazole (e.g., ) to modulate logD and improve BBB penetration .
- Data Integration : Use KNIME or Pipeline Pilot to merge SAR, ADMET, and in vivo data for multi-parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
